6h-Pyrrolo[3,4-b]pyridin-5-ol

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Source 6H-Pyrrolo[3,4-b]pyridin-5-ol (CAS 1314902-34-5) for your kinase hinge-binder library, CNS-penetrant M1 PAM programs, or DNA repair-targeted radiosensitizer campaigns. This 5-hydroxy-6H-pyrrolo[3,4-b]pyridine scaffold uniquely delivers two hydrogen-bond donors (HBD=2, TPSA 48.9 Ų) in a compact 134.14 Da framework, enabling bidentate hinge interactions impossible with the parent (HBD=1) or 5-oxo lactam analogs. The free hydroxyl permits O-alkylation, O-acylation, and Mitsunobu derivatization, eliminating late-stage core replacement. Available in research quantities with ≥98% purity. Inquire now for bulk pricing.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 1314902-34-5
Cat. No. B113926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6h-Pyrrolo[3,4-b]pyridin-5-ol
CAS1314902-34-5
Synonyms6H-Pyrrolo[3,4-b]pyridin-5-ol
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=CNC(=O)C2=C1
InChIInChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H
InChIKeyUBVBFBUMWDWNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[3,4-b]pyridin-5-ol (CAS 1314902-34-5): A 5-Hydroxy Azaindole Building Block for Kinase and CNS Drug Discovery Programs


6H-Pyrrolo[3,4-b]pyridin-5-ol (CAS 1314902-34-5) is a fused bicyclic heterocycle belonging to the pyrrolopyridine (azaindole) family, with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . The compound features a pyrrole ring fused to a pyridine ring at the [3,4-b] junction and bears a hydroxyl substituent at the 5-position, placing it in the 5-hydroxy-6H-pyrrolo[3,4-b]pyridine tautomeric class [1]. Its predicted physicochemical profile—pKa 6.82 ± 0.30, LogP 1.27, topological polar surface area (TPSA) 48.9 Ų, and two hydrogen bond donors —distinguishes it from both the parent 6H-pyrrolo[3,4-b]pyridine (CAS 271-01-2, TPSA 28.7 Ų, one HBD) [2] and the more widely employed 5-oxo (lactam) analogs that lack a free hydroxyl for further derivatization [3].

Why 6H-Pyrrolo[3,4-b]pyridin-5-ol Cannot Be Replaced by Common Azaindole or 5-Oxo Analogs in Synthetic Chemistry and Drug Discovery


Within the pyrrolo[3,4-b]pyridine scaffold family, regioisomeric and oxidation-state variants exhibit sharply divergent physicochemical and reactivity profiles that preclude generic substitution in medicinal chemistry workflows. The 5-hydroxy substituent of 6H-pyrrolo[3,4-b]pyridin-5-ol provides a hydrogen-bond donor density (2 HBD, TPSA 48.9 Ų) that is double that of the parent 6H-pyrrolo[3,4-b]pyridine (1 HBD, TPSA 28.7 Ų) [1], fundamentally altering its solubility, permeability, and target engagement potential. More critically, the hydroxyl group enables O‑alkylation, O‑acylation, and Mitsunobu chemistry that is impossible with the 5-oxo (lactam) analogs such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [2]. Substituting an alternative azaindole regioisomer (e.g., 4‑, 5‑, or 7‑azaindole) changes the nitrogen position and electronic distribution, as reflected in the distinct alkylation patterns and pKa values documented for each isomer [3]. These differences translate directly into altered kinase selectivity profiles and CNS penetration outcomes—the 5-oxo core of VU0453595, for instance, yields Kp values <0.3, whereas alternative heterobicyclic cores in the same series reach Kp values of 3.1 [4]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 6H-Pyrrolo[3,4-b]pyridin-5-ol vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 5-ol vs. Parent 6H-Pyrrolo[3,4-b]pyridine vs. 5-Oxo Analog

6H-Pyrrolo[3,4-b]pyridin-5-ol possesses two hydrogen-bond donors (the pyrrole NH and the 5-OH) and a TPSA of 48.9 Ų, compared to one HBD and a TPSA of 28.7 Ų for the parent 6H-pyrrolo[3,4-b]pyridine [1]. The 5-oxo (lactam) analogs such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one lack a free hydroxyl and thus have reduced HBD count [2]. In fragment-based drug discovery, the additional HBD enables a distinct hydrogen-bonding pharmacophore that cannot be replicated by the parent or oxo scaffolds.

Medicinal chemistry Physicochemical profiling Fragment-based drug design

pKa and Ionization State Divergence: 5-ol vs. Azaindole Regioisomers

The predicted pKa of 6H-pyrrolo[3,4-b]pyridin-5-ol is 6.82 ± 0.30 , positioning its ionization midpoint near physiological pH (7.4). This contrasts with the pKa of approximately 6.25 ± 0.20 reported for 5-bromo-7-azaindole and pKa values of 8.3–8.7 for certain 4-azaindole derivatives [1]. At pH 7.4, the 5-ol will be approximately 79% neutral vs. 21% anionic, whereas 7-azaindoles will be predominantly neutral and 4-azaindoles predominantly cationic, directly impacting passive membrane permeability and protein binding.

Physicochemical profiling Drug design Bioavailability prediction

Derivatization Versatility: 5-Hydroxy as a Synthetic Handle vs. 5-Oxo Lactam

The free 5-hydroxyl group of 6H-pyrrolo[3,4-b]pyridin-5-ol enables O-alkylation, O-acylation, sulfonylation, and Mitsunobu coupling—transformations that are chemically inaccessible to the 5-oxo (lactam) analogs such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [1]. In the M1 PAM lead optimization campaign, the 5-oxo core of VU0453595 was ultimately replaced by alternative heterobicyclic cores to improve CNS penetration, demonstrating that the lactam scaffold imposes limitations on modular diversification [2]. The 5-ol provides a divergent synthetic node from which both O-linked and, after oxidation, C-linked analogs can be generated.

Synthetic chemistry Library synthesis Late-stage functionalization

CNS Multiparameter Optimization: 5-ol vs. 5-oxo Core in M1 PAM Scaffolds

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core of VU0453595 exhibited brain-to-plasma partition coefficients (Kp) below 0.3, indicating poor CNS distribution [1]. Systematic replacement of this 5-oxo core with alternative 5,6- and 6,6-heterobicyclic systems—including cores structurally related to the 5-ol tautomer class—yielded M1 PAMs with Kp values ranging from 0.3 to 3.1, representing a greater than 10-fold improvement in brain exposure [1]. While direct Kp data for 6H-pyrrolo[3,4-b]pyridin-5-ol-derived compounds are not yet published, the core replacement study demonstrates that the 5-oxo scaffold is intrinsically CNS-restricted and that 5-hydroxy/heterobicyclic variants offer a validated path to overcoming this limitation.

CNS drug discovery M1 muscarinic PAM Brain penetration

Antibacterial Activity Baseline: Pyrrolo[3,4-b]pyridine Core vs. Standard Antibiotics

Functionalized pyrrolo[3,4-b]pyridine derivatives—synthesized from enamino imide precursors structurally accessible from the 5-ol scaffold—demonstrated bactericidal activity against E. coli ATCC 25922. The most potent derivatives (compounds 4j and 4l) achieved MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively [1]. While these MIC values are higher than those of clinical fluoroquinolones (e.g., ciprofloxacin MIC ≤1 μg/mL against E. coli), the compounds were non-toxic to human red blood cells in hemolysis assays [1], establishing the pyrrolo[3,4-b]pyridine core as a viable non-cytotoxic antibacterial starting point distinct from the fluoroquinolone class that relies on the octahydro-1H-pyrrolo[3,4-b]pyridine scaffold [2].

Antibacterial discovery Gram-negative pathogens MIC determination

PNKP Inhibition: Pyrrolo[3,4-b]pyridine-dione vs. Standard Phosphatase Inhibitors

The poly-substituted pyrrolo[3,4-b]pyridine-dione A12B4C3 (derivable from the 5-ol scaffold via oxidation and further functionalization) inhibited human polynucleotide kinase/phosphatase (hPNKP) with an IC50 of 0.06 μmol/L [1]. This compound displayed no inhibition of calcineurin, protein phosphatase-1, or APTX at relevant concentrations, indicating a selectivity window >100-fold over related phosphatases [1]. In cellular assays, A12B4C3 at a non-toxic dose (1 μmol/L) enhanced the radiosensitivity of A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells by a factor of two, matching the effect of shRNA-mediated hPNKP depletion [1]. In contrast, the standard phosphatase inhibitor okadaic acid exhibits broad-spectrum PP1/PP2A inhibition (IC50 ~1–10 nM) without PNKP selectivity [2].

DNA repair inhibition PNKP phosphatase Radiosensitization

Procurement-Relevant Application Scenarios for 6H-Pyrrolo[3,4-b]pyridin-5-ol Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring a Hydrogen-Bond-Donating Azaindole Core

Medicinal chemistry teams constructing fragment libraries for kinase hinge-binding motifs should select 6H-pyrrolo[3,4-b]pyridin-5-ol when the design hypothesis requires two hydrogen-bond donors in a compact (MW 134.14, 10 heavy atoms) bicyclic scaffold. The additional HBD relative to 6H-pyrrolo[3,4-b]pyridine (2 vs. 1) and the hydroxyl-enabled O-derivatization absent in 5-oxo lactams [1] make this the only commercially available azaindole building block that simultaneously provides a pyrrole NH and a phenolic OH for bidentate hinge interactions.

CNS-Penetrant M1 Muscarinic PAM Lead Optimization

Programs targeting the M1 muscarinic acetylcholine receptor for schizophrenia or Alzheimer's disease should source 6H-pyrrolo[3,4-b]pyridin-5-ol as a core scaffold alternative to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one (VU0453595) core. Published data demonstrate that the 5-oxo core is CNS-restricted (Kp <0.3), whereas alternative heterobicyclic cores structurally related to the 5-ol tautomer class achieve Kp values of 0.3–3.1 (>10-fold improvement) [2]. Early adoption of the 5-ol scaffold eliminates the need for late-stage core replacement.

Selective PNKP Inhibitor Development for Radiation Oncology

Drug discovery groups developing DNA repair-targeted radiosensitizers should use 6H-pyrrolo[3,4-b]pyridin-5-ol as a synthetic precursor to access the pyrrolo[3,4-b]pyridine-dione chemotype that yielded A12B4C3—a selective hPNKP inhibitor (IC50 0.06 μmol/L) with >100-fold selectivity over PP1, calcineurin, and APTX [3]. The hydroxyl group serves as the anchor point for the oxidation/dione formation sequence, and the scaffold's demonstrated radiosensitization efficacy (2-fold enhancement at 1 μmol/L in A549 and MDA-MB-231 cells) provides a validated biological starting point [3].

Non-Cytotoxic Antibacterial Hit Discovery Against Gram-Negative Pathogens

Infectious disease groups seeking novel, non-fluoroquinolone antibacterial chemotypes should incorporate 6H-pyrrolo[3,4-b]pyridin-5-ol into diversity-oriented synthesis campaigns. Functionalized pyrrolo[3,4-b]pyridine derivatives derived from this scaffold demonstrated bactericidal activity against E. coli (MIC 62.5–125.0 μg/mL for lead compounds 4j and 4l) with no detectable human RBC hemolysis [4]. The DNA-duplex binding mechanism suggested by docking studies [4] is orthogonal to fluoroquinolone gyrase/topoisomerase IV inhibition, offering a resistance-breaking opportunity.

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